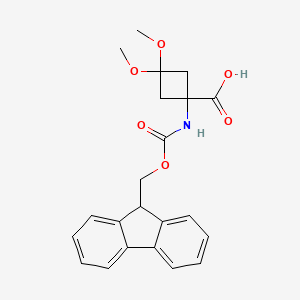

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

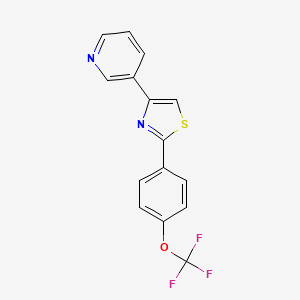

The synthesis of compounds related to 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid involves several steps and starting materials. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which share a similar cyclobutane core structure, starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Another related compound, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, is prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, which is obtained from potassium thiocyanate . These methods demonstrate the versatility in synthesizing fluorene-carboxylic acid derivatives through the manipulation of different functional groups and core structures.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which influences the physical and chemical properties of the compounds. For example, fluorene-1-carboxylic acid exhibits a cyclic dimer type hydrogen bond about a center of symmetry, and the distances within the fluorene core are similar to those in fluorene itself . Similarly, 9-oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding . These structural features are crucial for understanding the behavior of fluorene derivatives in various chemical reactions.

Chemical Reactions Analysis

Fluorene derivatives are versatile in chemical reactions due to their reactive functional groups. The photocatalytic properties of 3-amino-fluorene-2,4-dicarbonitriles (AFDCs) have been utilized for the decarboxylative cross-coupling reaction of α-amino acids with arylnitriles . This showcases the potential of fluorene derivatives in facilitating light-driven reactions, which could be relevant for the synthesis or modification of compounds like 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The pKa values of the carboxylic acid functions in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are identical, while the pKa values for the amino groups differ slightly, indicating different interactions with fluorine atoms . In the case of fluorene-9-carboxylic acid, hydrogen bonding and disordering of the carboxyl O atoms are observed, which could affect solubility and reactivity . These properties are essential for understanding the behavior of fluorene derivatives in various environments and applications.

Applications De Recherche Scientifique

Synthesis Applications

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid has been utilized in various synthetic applications. Notably, it's involved in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in synthesizing complex organic compounds (Le & Goodnow, 2004). Similarly, its derivative, 9-oxo-9H-fluorene-1-carboxylic acid, demonstrates interesting structural properties like planar conformation and internal hydrogen bonding, which are significant in molecular design (Coté, Lalancette, & Thompson, 1996).

Chemical Characterization and Protection

This compound plays a crucial role in protecting hydroxy-groups in various chemical syntheses. The fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from it can be used alongside other labile protecting groups and is removed efficiently, exemplifying its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Utility in Building Block Synthesis

It's also significant in the synthesis of dipeptidyl urea esters, as demonstrated by Babu and Kantharaju (2005), who used derivatives of this compound to produce dipeptidyl urea acids with high yield and purity. This highlights its application in more complex organic syntheses (Babu & Kantharaju, 2005).

Structural and Interaction Studies

Studies on its related compounds, like fluorene-9-carboxylic acid, have provided insights into molecular structures and interactions, including hydrogen bonding and molecular symmetry. Such studies are fundamental in understanding molecular behavior in different environments (Blackburn, Dobson, & Gerkin, 1996).

Photocatalysis Research

Moreover, derivatives of this compound have been explored in photocatalysis. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) have shown potential as photocatalysts for decarboxylative arylations, indicating the broad applicability of this compound in advanced chemical processes (Chen, Lu, & Wang, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of EN300-27103830 is currently unknown. This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis . The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in peptide bond formation .

Biochemical Pathways

Without specific information on the biological targets of EN300-27103830, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc-amino acids, it may play a role in peptide synthesis or modification .

Result of Action

If it acts similarly to other Fmoc-amino acids, it may be involved in the synthesis or modification of peptides . This could potentially affect protein function, cellular signaling, or other biological processes depending on the specific peptides involved.

Action Environment

The action, efficacy, and stability of EN300-27103830 may be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body (such as the presence of enzymes or other proteins). For example, the Fmoc group is typically removed under basic conditions during peptide synthesis , so the action of EN300-27103830 may be influenced by pH.

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-27-22(28-2)12-21(13-22,19(24)25)23-20(26)29-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYGXXLVULWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)